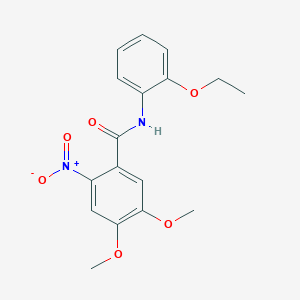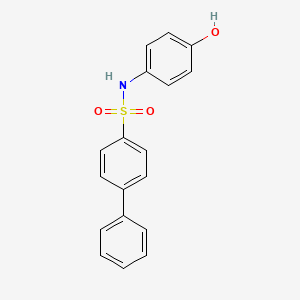
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide, also known as TINUVIN 292, is an organic compound that belongs to the class of benzophenone derivatives. It is widely used in the field of polymer chemistry as a UV absorber to protect polymers from UV radiation. In addition, it has also been studied for its potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves its ability to absorb UV radiation and prevent the formation of free radicals. It also has the ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
This compound 292 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has several advantages as a research tool. It is relatively inexpensive and readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which means that it may not be effective for long-term studies.
Direcciones Futuras
There are several potential future directions for research involving 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its potential use as a research tool for studying the effects of UV radiation and oxidative stress on cells and tissues. Further studies are needed to fully understand the potential applications of this compound 292 in these areas.
Métodos De Síntesis
The synthesis of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2,2,6,6-tetramethyl-4-piperidone. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to yield a high purity product.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2)8-11(9-16(3,4)20-15)18-19-14(22)12-7-10(17)5-6-13(12)21/h5-7,20-21H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYBVXMPLNOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=C(C=CC(=C2)Cl)O)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)